molecular formula C14H12N2O3S2 B2721613 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate CAS No. 1207040-87-6

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate

Cat. No.: B2721613
CAS No.: 1207040-87-6
M. Wt: 320.38
InChI Key: YRCQZZWNHYVNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate is a heterocyclic compound featuring a thiophene-substituted isoxazole moiety linked via a methyl ester to a 2,4-dimethylthiazole carboxylate group. This structure combines electron-rich aromatic systems (thiophene and isoxazole) with a thiazole core, which is often associated with bioactive properties in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-8-13(21-9(2)15-8)14(17)18-7-10-6-11(19-16-10)12-4-3-5-20-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCQZZWNHYVNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of an isoxazole ring fused with a thiophene moiety and a thiazole carboxylate. The structural formula can be represented as follows:

C13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This structure is significant as it combines features known to enhance biological activity, such as electron-donating groups and heteroatoms that can interact with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thiazole and isoxazole derivatives in anticancer applications. The compound has shown promising results in various assays against different cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro assays have demonstrated that derivatives containing the thiazole and isoxazole moieties exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 2.63 μM to 19.72 μM depending on structural modifications .
    • Table 1 summarizes the IC50 values for various derivatives tested against different cancer cell lines:
CompoundMCF-7 IC50 (μM)A549 IC50 (μM)PC-3 IC50 (μM)
12.635.108.25
219.7214.50>1000
33.096.7512.00
  • Mechanisms of Action :
    • The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of key proteins involved in cell survival such as Bcl-2 .
    • Molecular docking studies suggest that these compounds interact with target proteins via hydrophobic contacts and hydrogen bonds, enhancing their efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole and isoxazole rings significantly influence biological activity:

  • Substituent Effects : The presence of electron-donating groups (e.g., methyl groups) at specific positions on the phenyl ring enhances cytotoxicity . For instance, compounds with para-methyl substitutions showed improved activity compared to their non-substituted analogs.
  • Heteroatom Contributions : The incorporation of nitrogen and sulfur atoms within the rings has been shown to be critical for maintaining bioactivity, facilitating interactions with biological targets .

Case Studies

Several case studies provide insight into the practical applications and effectiveness of these compounds:

  • Study on Thiazole Derivatives :
    A study synthesized a series of thiazole derivatives, including those related to our compound, and evaluated their antiproliferative effects against multiple cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potential for further development .
  • Isoxazole-Based Anticancer Agents :
    Research focused on isoxazole derivatives revealed that modifications leading to increased lipophilicity enhanced cellular uptake and subsequent cytotoxicity against resistant cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing isoxazole and thiazole structures. For instance, derivatives similar to (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate have shown significant cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the anticancer activity of various isoxazole derivatives against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). Compounds were assessed using the MTT assay, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AHepG25.0
Compound BMCF-73.0
Compound CPC-34.5

Antimicrobial Properties

The antimicrobial activity of compounds with thiophene and isoxazole functionalities has been documented extensively. These compounds demonstrate broad-spectrum activity against various bacterial strains.

Case Study:
In vitro studies have shown that similar thiazole-containing compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. One study reported that a derivative with a thiophene moiety inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Anti-inflammatory Effects

Compounds featuring thiazole and isoxazole rings have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines.

Case Study:
Research has indicated that certain derivatives can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

Key Observations :

  • Planarity : The target compound’s thiophene-isoxazole system likely adopts a planar conformation, similar to the partially planar structures of Compounds 4 and 5 . However, steric effects from the methyl groups on the thiazole may introduce slight deviations.
  • Synthetic Accessibility : Compounds 4 and 5 were synthesized in high yields via crystallization from dimethylformamide (DMF), suggesting that the target compound could be similarly accessible if analogous methods are employed .

Crystallographic and Conformational Insights

The perpendicular orientation of one fluorophenyl group in these analogs highlights the conformational flexibility of aryl-thiazole hybrids, which may also apply to the target’s thiophene-isoxazole component .

Pharmacological Potential (Inferred from Analogs)

While the evidence lacks bioactivity data for the target compound, pharmacopeial analogs (e.g., thiazolylmethyl carbamates with ureido or hydroperoxy groups ) demonstrate that thiazole derivatives are often engineered for enhanced stability or target affinity. The target’s dimethylthiazole group may improve metabolic stability compared to bulkier substituents in the pharmacopeial compounds.

Q & A

Q. Optimization strategies :

  • Temperature control : Prolonged reflux (3–5 hours) ensures complete cyclization .
  • Solvent selection : Acetic acid is preferred for its dual role as solvent and proton donor .
  • Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity .

How can structural characterization of this compound be systematically validated, particularly for tautomeric or regiochemical ambiguities?

Answer:
A combination of spectroscopic and computational methods is critical:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl groups on thiazole).
    • FTIR : Identification of carbonyl (C=O) and thioether (C-S) functional groups.
  • X-ray crystallography : Resolves tautomerism, as demonstrated for structurally similar thiazole-triazole hybrids (e.g., ).
  • Mass spectrometry : High-resolution MS validates molecular formula.
  • Computational modeling : DFT calculations predict stability of tautomeric forms (referenced in for analogous thiazolidinones).

What strategies are recommended for designing structure-activity relationship (SAR) studies to evaluate its therapeutic potential?

Answer:
SAR studies should focus on:

  • Core modifications : Vary substituents on the isoxazole (e.g., methyl, nitro, cyano groups) and thiophene rings to assess impact on bioactivity, as seen in ’s analogs (e.g., compound 25 with a nitro group).
  • Bioisosteric replacements : Substitute thiophene with furan or phenyl rings to modulate electronic effects (analogous to ’s oxadiazole-thiol derivatives).
  • Pharmacophore mapping : Identify critical moieties (e.g., the thiazole carboxylate ester) for binding, using molecular docking against targets like kinases or viral proteases.

Q. Example SAR table :

Substituent PositionModificationObserved Bioactivity (Reference)
Thiophene C2HalogenationEnhanced antiviral activity
Isoxazole C5Methyl vs. NitroImproved enzyme inhibition

What experimental challenges arise in assessing its biological activity, and how can they be mitigated?

Answer:
Challenges :

  • Solubility : Limited aqueous solubility due to hydrophobic groups (e.g., thiophene).
  • Metabolic instability : Ester groups may undergo hydrolysis in vivo.

Q. Mitigation strategies :

  • Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation for solubility .
  • Prodrug design : Replace the ester with stable amide analogs (e.g., ’s carboxylate derivatives).
  • Assay design : Use cell-free systems (e.g., enzyme inhibition assays) to isolate direct effects from metabolic interference .

How should researchers address contradictions in reported bioactivity data across studies?

Answer:
Systematic validation steps include:

  • Dose-response profiling : Confirm activity across multiple concentrations (e.g., IC50_{50} values in triplicate).
  • Control standardization : Use reference compounds (e.g., ’s tetrazole derivatives) to benchmark assays.
  • Mechanistic studies : Elucidate off-target effects via kinome-wide screening or transcriptomic analysis (inspired by ’s environmental toxicology framework).

Case study : Discrepancies in antimicrobial activity of thiazole derivatives () were resolved by correlating lipophilicity (logP) with membrane permeability.

What advanced computational methods are suitable for predicting its interactions with biological targets?

Answer:

  • Molecular docking : Screen against crystallized targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • MD simulations : Assess binding stability over 100-ns trajectories (applied in ’s PubChem data).
  • QSAR modeling : Train models using descriptors like polar surface area and H-bond donors, validated with bioactivity data from and .

Validation : Compare predicted vs. experimental IC50_{50} values for derivatives in .

How can stability studies be designed to evaluate its degradation under physiological conditions?

Answer:

  • Forced degradation : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH), oxidative stress (H2_2O2_2), and light (ICH Q1B guidelines).
  • Analytical monitoring : Track degradation via HPLC-MS (e.g., ’s protocol for related esters).
  • Metabolite identification : Use liver microsomes to simulate Phase I/II metabolism .

Key parameters : Half-life in plasma (t1/2_{1/2}) and activation energy (Ea_a) of ester hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.